molecular formula C20H17ClFNO4 B2461625 (Z)-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one CAS No. 896825-71-1

(Z)-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one

Cat. No. B2461625
CAS RN: 896825-71-1
M. Wt: 389.81
InChI Key: YTPNWJATNAROOQ-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C20H17ClFNO4 and its molecular weight is 389.81. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study focused on the synthesis and characterization of biologically active 1,2,4-triazole derivatives, including those with similar structural motifs to the specified compound, showing the significance of different intermolecular interactions like C–H⋯O, C–H⋯π, and lp⋯π interactions. These findings, derived from crystal structure analysis and quantum mechanical calculations, highlight the compound's potential for further chemical and biological research applications (Shukla et al., 2014).

Chemical Reactivity and Applications

  • Another research explored the chemical reactivity of morpholinomethyl and phosphorus pentafluoride, leading to the formation of adducts through a reaction mechanism supported by experimental data and DFT calculations. This study, involving compounds structurally related to the one , underscores the potential for creating novel chemical entities with specific reactivities and applications (Guzyr et al., 2013).

Pharmacological Potentials

  • Research on benzofuran-morpholinomethyl-pyrazoline hybrids, including compounds structurally akin to the specified molecule, demonstrated significant vasodilatation properties. This study suggests the compound's potential pharmacological application in cardiovascular diseases, as it highlights the role of solubility and structural connectivity in determining biological activity (Hassan et al., 2014).

Interaction with Biological Molecules

  • An investigation into the interaction between fluorine-substituted dihydroquinazoline derivatives and human serum albumin (HSA) using fluorescence spectroscopy provided insights into how similar compounds bind to proteins. This research is relevant for understanding the pharmacokinetics and pharmacodynamics of potential drug candidates, indicating how structural modifications, like fluorine substitution, can influence drug-protein interactions (Wang et al., 2016).

properties

IUPAC Name

(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFNO4/c21-15-2-1-3-16(22)13(15)10-18-19(25)12-4-5-17(24)14(20(12)27-18)11-23-6-8-26-9-7-23/h1-5,10,24H,6-9,11H2/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPNWJATNAROOQ-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC3=C2OC(=CC4=C(C=CC=C4Cl)F)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC2=C(C=CC3=C2O/C(=C\C4=C(C=CC=C4Cl)F)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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